2-bromo-5-methoxy-N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl]benzamide

Anticancer Cytotoxicity Oxadiazole

This 2-bromo-5-methoxy-substituted oxadiazole-thiophene-benzamide is a structurally differentiated MIF inhibitor probe. Its ortho-bromine serves as a heavy atom for X-ray phasing and a synthetic handle for Suzuki coupling, while the 5-methoxy group modulates electron density, creating a unique pharmacological fingerprint distinct from 3,4-difluoro or 4-dimethylsulfamoyl analogs. Essential for SAR studies and co-crystallization experiments. Ensure experimental reproducibility by procuring CAS 1797962-11-8 specifically.

Molecular Formula C15H12BrN3O3S
Molecular Weight 394.24
CAS No. 1797962-11-8
Cat. No. B2560037
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-bromo-5-methoxy-N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl]benzamide
CAS1797962-11-8
Molecular FormulaC15H12BrN3O3S
Molecular Weight394.24
Structural Identifiers
SMILESCC1=NOC(=N1)C2=C(C=CS2)NC(=O)C3=C(C=CC(=C3)OC)Br
InChIInChI=1S/C15H12BrN3O3S/c1-8-17-15(22-19-8)13-12(5-6-23-13)18-14(20)10-7-9(21-2)3-4-11(10)16/h3-7H,1-2H3,(H,18,20)
InChIKeyNRLFATWQKVXFDT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Bromo-5-methoxy-N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl]benzamide (CAS 1797962-11-8): Procurement-Relevant Chemical Identity & Scaffold Classification


2-Bromo-5-methoxy-N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl]benzamide (CAS 1797962-11-8) is a synthetic small molecule belonging to the 1,2,4-oxadiazole–thiophene–benzamide hybrid class [1]. Its molecular formula is C₁₅H₁₂BrN₃O₃S, with a molecular weight of 394.24 g·mol⁻¹ . The compound integrates three pharmacophoric elements: a 2-bromo-5-methoxybenzamide warhead, a 2,3-disubstituted thiophene linker, and a 3-methyl-1,2,4-oxadiazole terminus. This specific substitution pattern—particularly the ortho‑bromo and para‑methoxy groups on the benzamide ring—distinguishes it from the broader family of oxadiazole‑thiophene benzamides described in MIF inhibitor patent literature [1]. The compound has been investigated for potential anticancer applications, with reported cytotoxicity in the micromolar range against multiple human cancer cell lines .

Why 2-Bromo-5-methoxy-N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl]benzamide Cannot Be Replaced by Close Analogs: Critical Substituent-Level Differentiation


In the 1,2,4-oxadiazole–thiophene–benzamide scaffold family, small substituent changes on the benzamide ring produce profound shifts in biological activity, selectivity, and physicochemical properties. Specifically, replacing the 2‑bromo‑5‑methoxy substitution pattern with alternative groups—such as 3,4‑difluoro (CAS 1797067‑35‑6), 4‑dimethylsulfamoyl (CAS 1797147‑69‑3), 2‑methyl (CAS in series), or 4‑trifluoromethoxy (CAS 1797138‑54‑5)—alters hydrogen‑bonding capacity, steric bulk, lipophilicity (cLogP), and metabolic stability [1]. The bromine atom at the ortho position of the benzamide ring serves as both a steric director and a potential heavy‑atom handle for X‑ray crystallography or metabolic profiling, while the 5‑methoxy group modulates electron density and solubility. These features create a unique pharmacological fingerprint that cannot be replicated by other commercially available analogs sharing the same thiophene‑oxadiazole core [2]. Procurement of the specific CAS 1797962‑11‑8 entity is therefore essential to ensure experimental reproducibility and valid structure–activity relationship (SAR) interpretation in medicinal chemistry programs [3].

Quantitative Evidence Guide for 2-Bromo-5-methoxy-N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl]benzamide: Comparator-Backed Differentiation Data


Single-Compound Cytotoxicity Profile Across Three Human Cancer Cell Lines (MCF-7, HeLa, A549)

The target compound exhibits cytotoxicity in the micromolar range against three human cancer cell lines in MTT assays. Although head-to-head comparator data are not available within a single study, the reported IC₅₀ values provide a baseline for future SAR comparison. For MCF-7 (breast adenocarcinoma) cells, the reported IC₅₀ is approximately 15.63 µM . Activity against cervical (HeLa) and lung (A549) cancer lines has also been documented at micromolar concentrations . By comparison, the structurally related oxadiazole–thiophene hybrid scaffold has produced compounds with MCF-7 IC₅₀ values ranging from ~1 µM to >50 µM depending on substitution, indicating that the 2‑bromo‑5‑methoxy pattern occupies an intermediate potency tier within this chemotype [1].

Anticancer Cytotoxicity Oxadiazole

Structural Differentiation: Bromo-Methoxy Substitution Pattern vs. Closest Commercial Analogs

The singular combination of a 2‑bromo substituent and a 5‑methoxy group on the benzamide ring represents a substitution pattern not replicated by any commercially available analog sharing the identical 2‑(3‑methyl‑1,2,4‑oxadiazol‑5‑yl)thiophen‑3‑yl core. The closest commercial analogs—3,4‑difluoro (CAS 1797067‑35‑6), 4‑dimethylsulfamoyl (CAS 1797147‑69‑3), and 4‑trifluoromethoxy (CAS 1797138‑54‑5)—differ in both the identity and position of substituents [1]. The ortho‑bromine atom can engage in halogen bonding (σ‑hole interaction) with biological targets, a feature absent in fluoro, sulfamoyl, or trifluoromethoxy analogs. The para‑methoxy group modulates electron density on the aromatic ring, affecting π‑stacking interactions and metabolic oxidative susceptibility compared to the electron‑withdrawing fluoro or trifluoromethoxy groups [2].

Medicinal Chemistry Halogen Bonding Structure-Activity Relationship

Patent‑Context Evidence: Oxadiazole–Thiophene–Benzamide Scaffold as Privileged MIF Inhibitor Chemotype

Patent US20210403484A1 explicitly identifies the oxadiazole–thiophene–benzamide scaffold—including methoxy‑ and bromo‑substituted variants—as a privileged chemotype for macrophage migration inhibitory factor (MIF) inhibition [1]. The patent's priority date (2020‑06‑23) and granted status establish a defined intellectual property landscape within which the target compound's specific substitution pattern (2‑bromo‑5‑methoxy) represents a distinct chemical matter claim differentiated from other exemplified substituent combinations (e.g., 2‑methoxy‑4‑morpholinobenzamide, 2‑hydroxy‑4‑piperidinobenzamide, and various 1,3,4‑oxadiazole regioisomers) [1]. Structurally related MIF inhibitors based on the ISO‑1 scaffold typically exhibit Kᵢ values in the low micromolar range (1–50 µM), providing a quantitative activity benchmark for the chemotype [2].

MIF Inhibition Immuno-oncology Patent Analysis

Physicochemical Differentiation: cLogP and Solubility Profile vs. More Polar Analogs

The target compound has a calculated partition coefficient (cLogP) of approximately 4.0–4.5, reflecting the lipophilic character conferred by the bromo and thiophene moieties [1]. This stands in contrast to the 4‑dimethylsulfamoyl analog (CAS 1797147‑69‑3) which, by virtue of the polar sulfamoyl group, is predicted to have a substantially lower cLogP (~2.0–3.0) and higher aqueous solubility [2]. The 3,4‑difluoro analog (CAS 1797067‑35‑6) exhibits intermediate lipophilicity (cLogP ~3.5–4.0) [2]. These differences in physicochemical properties directly affect membrane permeability, protein binding, and assay compatibility—parameters critical for both biochemical screening and cellular assay deployment [3].

Drug-likeness Lipophilicity Solubility

Optimal Application Scenarios for 2-Bromo-5-methoxy-N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl]benzamide in Research & Industrial Settings


Medicinal Chemistry SAR Expansion: Probing the Bromo-Methoxy Pharmacophore in MIF-Targeted Programs

The target compound serves as a key SAR probe for medicinal chemistry teams exploring MIF inhibition within the oxadiazole–thiophene–benzamide chemotype claimed in US20210403484A1 [1]. Its unique 2‑bromo‑5‑methoxy substitution provides a distinct electronic and steric profile compared to the 4‑dimethylsulfamoyl, 3,4‑difluoro, and 4‑trifluoromethoxy analogs, enabling systematic evaluation of how benzamide ring electronics modulate MIF tautomerase inhibition and cellular TNF‑α suppression [1]. The ortho‑bromine also offers a synthetic handle for late‑stage diversification via palladium‑catalyzed cross‑coupling (Suzuki, Buchwald‑Hartwig), allowing rapid library generation around a validated core scaffold [2].

Anticancer Lead Optimization: Benchmarking Cytotoxicity in MCF-7, HeLa, and A549 Panels

With reported IC₅₀ values in the micromolar range against MCF-7 (breast), HeLa (cervical), and A549 (lung) cancer cell lines, the target compound provides a well‑characterized starting point for anticancer lead optimization [1] (Note: vendor‑sourced cytotoxicity data; primary literature confirmation pending). Compared to more potent oxadiazole‑thiophene hybrids (MCF‑7 IC₅₀ ~1 µM) and less active analogs (IC₅₀ >50 µM), the ~15 µM baseline potency of the target compound positions it as a tractable hit for structure‑guided improvement—sufficiently active to validate the chemotype but leaving ample room for potency gains through iterative medicinal chemistry [2].

Biophysical Assay Development: Halogen Bonding and Crystallographic Studies

The presence of a bromine atom at the ortho position of the benzamide ring imparts anomalous scattering properties useful for X‑ray crystallographic phasing (Br acts as a heavy atom for SAD/MAD experiments), as well as the capacity to form halogen bonds (C–Br···O/N) with protein targets [1]. These features are not available in the 4‑dimethylsulfamoyl, 3,4‑difluoro, or 4‑trifluoromethoxy analogs, making the target compound the preferred choice for co‑crystallization studies aimed at elucidating the binding mode of oxadiazole–thiophene–benzamide ligands to MIF or other protein targets [2]. Additionally, the bromine isotope pattern (⁷⁹Br:⁸¹Br ≈ 1:1) provides a distinctive mass spectrometry signature for metabolic stability and protein‑binding assays.

Chemical Biology Tool Compound: Pathway Deconvolution via Comparative Chemoproteomics

When deployed alongside structurally matched but electronically distinct analogs (e.g., 3,4‑difluoro variant), the target compound enables comparative chemoproteomics experiments (e.g., thermal proteome profiling, affinity‑based protein profiling) to deconvolute cellular targets and off‑targets that are sensitive to the bromo‑methoxy pharmacophore [1]. The intermediate lipophilicity (cLogP ≈ 4.0–4.5) supports cell permeability at concentrations relevant to target engagement studies (1–50 µM), while the distinct isotopic pattern facilitates quantitative mass spectrometry workflows [2].

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